molecular formula C14H16ClNO B1273729 2-[(Benzylamino)methyl]phenol hydrochloride CAS No. 73057-58-6

2-[(Benzylamino)methyl]phenol hydrochloride

Cat. No.: B1273729
CAS No.: 73057-58-6
M. Wt: 249.73 g/mol
InChI Key: DJBQZBKIXNAJCP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Theoretical predictions based on the SMILES string and analogous compounds suggest:

  • ¹H NMR :
    • Phenolic proton (OH): δ ~9.5–10.5 ppm (broad singlet).
    • Benzylamino CH₂: δ ~3.8–4.2 ppm (multiplet).
    • Aromatic protons: δ ~6.8–7.5 ppm (multiplet).
  • ¹³C NMR :
    • Phenolic C–O: δ ~155–160 ppm.
    • Benzylamino CH₂: δ ~45–55 ppm.

Infrared (IR) Spectroscopy

Key vibrational modes include:

Band (cm⁻¹) Assignment
3300–3500 O–H stretch (phenolic)
2800–3000 C–H stretch (aromatic/CH₂)
1600–1650 C=N/C=C stretch
1250–1300 C–O stretch (phenolic)

These align with reported IR data for Schiff base ligands and phenolic derivatives.

UV-Vis Spectroscopy

Electronic transitions are dominated by π→π* (aromatic rings) and n→π* (amine/phenolic groups) transitions. Absorption maxima are expected near 270–290 nm in polar solvents.

Tautomeric and Conformational Dynamics

The compound exhibits two primary dynamic features:

  • Tautomerism :

    • The phenolic –OH and benzylamino –NH groups may participate in keto-enol tautomerism, though the hydrochloride form stabilizes the enolic configuration via ionic interactions.
  • Conformational Flexibility :

    • Rotation around the C–N bond of the benzylamino group allows for gauche and anti conformers.
    • Hydrogen bonding between the phenolic O–H and chloride ion (Cl⁻) likely restricts rotational freedom, favoring a planar arrangement.

Crystallographic studies of similar compounds reveal that hydrogen-bonded networks (e.g., O–H···Cl and N–H···Cl interactions) lock the molecule into specific conformations in the solid state.

Properties

IUPAC Name

2-[(benzylamino)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12;/h1-9,15-16H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBQZBKIXNAJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383646
Record name 2-[(benzylamino)methyl]phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73057-58-6
Record name NSC13019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(benzylamino)methyl]phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aminoalkylation via Mannich-Type Reaction

The classical route to 2-[(benzylamino)methyl]phenol hydrochloride involves a Mannich reaction where phenol reacts with benzylamine and formaldehyde or paraformaldehyde. The reaction proceeds through the formation of an iminium intermediate from benzylamine and formaldehyde, which then electrophilically attacks the ortho position of the phenol ring to form the benzylaminomethyl substituent.

  • Reaction Conditions:

    • Solvent: Often conducted in protic solvents or solvent-free conditions for greener synthesis.
    • Temperature: Typically mild heating (e.g., 50–80°C) to facilitate the reaction.
    • Catalyst: Acidic conditions may be used to promote iminium ion formation, but some methods avoid acids to prevent side reactions.
    • Duration: Reaction times vary from minutes to several hours depending on conditions.
  • Example Protocol:

    • Phenol, benzylamine, and formaldehyde are mixed in stoichiometric ratios.
    • The mixture is heated at 80°C under solvent-free conditions or in an appropriate solvent.
    • After reaction completion, the product is isolated by precipitation or crystallization as the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.

This method yields this compound in moderate to high yields (40–97%) depending on conditions and purity of reagents.

Solvent-Free One-Pot Synthesis

A modern, efficient method reported involves a one-pot, solvent-free aminoalkylation of phenols with benzylamine and aldehydes at elevated temperatures (~80°C). This approach avoids the use of solvents and acid catalysts, making it environmentally friendly and operationally simple.

  • Advantages:

    • High atom economy.
    • Reduced waste and purification steps.
    • Good to excellent yields.
    • Rapid reaction times.
  • Mechanism:

    • Direct condensation of benzylamine and aldehyde forms an imine intermediate.
    • Nucleophilic attack by phenol at the ortho position leads to the product.
  • Characterization:

    • Products confirmed by 1H NMR and IR spectroscopy.
    • High purity achieved without chromatographic purification in many cases.

This method is particularly suitable for preparing various substituted analogs and has been validated for 2-[(benzylamino)methyl]phenol derivatives.

Alternative Routes via Hydroxymethyl Phenol Intermediates

Another approach involves the initial synthesis of 2-hydroxymethylphenol derivatives by reaction of phenol with paraformaldehyde under acidic or Lewis acid catalysis, followed by reductive amination with benzylamine.

  • Step 1: Hydroxymethylation of Phenol

    • Phenol reacts with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene at elevated temperature (~100°C).
    • This yields 2-hydroxymethylphenol regioselectively in high yield (~90%+).
  • Step 2: Reductive Amination

    • The hydroxymethyl group is converted to the benzylamino methyl substituent by reaction with benzylamine and a reducing agent such as sodium cyanoborohydride or sodium borohydride.
    • The resulting amine is then converted to the hydrochloride salt by treatment with HCl.

This two-step method provides an alternative route with good control over regioselectivity and purity, especially useful when direct Mannich conditions are unsuitable.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Mannich Reaction (Classical) Phenol, benzylamine, formaldehyde Mild heating (50–80°C), solvent or solvent-free 40–80 Simple, direct synthesis Possible side reactions, acid sensitivity
Solvent-Free One-Pot Aminoalkylation Phenol, benzylamine, aldehyde 80°C, no solvent or acid catalyst 40–97 Green, rapid, operationally simple Requires precise temperature control
Hydroxymethylation + Reductive Amination Phenol, paraformaldehyde, benzylamine, reducing agent Step 1: 100°C with Lewis acid; Step 2: reductive amination 70–90 High regioselectivity, purity Multi-step, longer process

Research Findings and Notes

  • The solvent-free one-pot method is gaining prominence due to its environmental benefits and efficiency. It avoids hazardous solvents and acid catalysts, reducing purification complexity.

  • Regioselectivity is a critical factor; the ortho position relative to the phenol hydroxyl group is favored due to electronic and steric effects.

  • The hydrochloride salt form is typically obtained by treatment of the free base with hydrogen chloride gas or hydrochloric acid solution, which improves stability and handling.

  • Characterization by spectroscopic methods (1H NMR, IR) confirms the formation of the benzylamino methyl substituent and the integrity of the phenol ring.

  • Alternative reductive amination routes offer flexibility in synthesis but require additional steps and reagents, which may impact scalability.

Chemical Reactions Analysis

Types of Reactions: 2-[(Benzylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The Schiff base intermediate can be reduced to form the final product.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include quinones from oxidation, the reduced Schiff base from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

2-[(Benzylamino)methyl]phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is employed in proteomics research to study protein-ligand interactions.

    Industry: The compound is used in the synthesis of various organic compounds and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-[(Benzylamino)methyl]phenol hydrochloride involves its ability to act as a ligand and form stable complexes with metal ions. The phenolate group coordinates with the metal center, while the benzylamine moiety provides additional stabilization through hydrogen bonding and van der Waals interactions. This coordination can modulate the reactivity and properties of the metal center, making it useful in catalysis and other applications .

Comparison with Similar Compounds

  • 2-[(Pyridylmethyl)amino]phenol hydrochloride
  • 2-[(Benzylamino)methyl]phenol
  • 2-[(Benzylamino)methyl]phenol sulfate

Comparison: 2-[(Benzylamino)methyl]phenol hydrochloride is unique due to its specific combination of a benzylamine moiety and a phenolate group, which provides distinct coordination properties compared to similar compounds. The presence of the hydrochloride salt enhances its solubility and stability in aqueous solutions, making it more suitable for certain applications .

Biological Activity

2-[(Benzylamino)methyl]phenol hydrochloride, with the chemical formula C14_{14}H15_{15}ClN2_2O, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies highlighting its biological effects.

  • Molecular Weight : 250.73 g/mol
  • CAS Number : 73057-58-6
  • Solubility : Soluble in water and organic solvents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

Target Enzymes

  • Dihydroorotase : Involved in pyrimidine synthesis, its inhibition can disrupt DNA and RNA synthesis.
  • DNA Gyrase : A target for antibacterial agents, inhibiting this enzyme can prevent bacterial DNA replication.
  • Peptide Deformylase : Important for protein maturation; its inhibition can lead to accumulation of non-functional proteins.

Biochemical Pathways

The compound's action on these enzymes affects multiple biochemical pathways:

  • Pyrimidine Synthesis Pathway : Essential for nucleic acid synthesis.
  • Folate Synthesis Pathway : Disruption can affect amino acid synthesis and cellular metabolism.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Bacillus subtilis0.0098 mg/mL

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Antifungal Activity

In addition to antibacterial properties, it has demonstrated antifungal activity against Candida albicans and other fungal pathogens.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.039 mg/mL
Fusarium oxysporum0.056 mg/mL

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzylamine derivatives, including this compound, revealing significant inhibition against common pathogens like E. coli and S. aureus .
  • Mechanistic Insights : Research indicated that the compound's ability to inhibit dihydroorotase leads to decreased proliferation of bacterial cells, showcasing its potential as an antibacterial agent .
  • Pharmacokinetic Profile : The bioavailability and metabolic stability of the compound were assessed in animal models, demonstrating favorable pharmacokinetic properties that support its development as a therapeutic agent .

Q & A

Q. What computational approaches are suitable for studying the compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to targets like adrenergic receptors. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models prioritize structural modifications for enhanced activity .

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